molecular formula C24H24O B1253549 4-(3,5-Diphenylcyclohexyl)phenol CAS No. 33330-65-3

4-(3,5-Diphenylcyclohexyl)phenol

Cat. No. B1253549
CAS RN: 33330-65-3
M. Wt: 328.4 g/mol
InChI Key: XSJLXZULZZXNJI-UHFFFAOYSA-N
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Description

4-(3,5-Diphenylcyclohexyl)phenol is a ring assembly and an alkylbenzene.

Scientific Research Applications

Antioxidant Properties and Radical Scavenging

The compound 4-(3,5-Diphenylcyclohexyl)phenol and its derivatives have been researched extensively for their antioxidant properties and radical scavenging abilities. For instance, certain phosphorylated derivatives of sterically hindered phenols, which mimic the natural antioxidant α-tocopherol (Vitamin E), have been identified as efficient antioxidants. These compounds inhibit oxidation processes through various mechanisms, with the sterically hindered phenol fragment providing antiradical protection, and the phosphoryl fragment inhibiting the decomposition of hydroperoxides (Gibadullina et al., 2014). Furthermore, the study of 4-(N-R-salicylideneimine)-2,6-diphenylphenols has shed light on their structure and redox behavior, revealing that they form non-planar enol-imine tautomer structures and generate stable phenoxyl radicals upon oxidation (Kasumov et al., 2008).

Influence on Polymer Properties

Derivatives of 4-(3,5-Diphenylcyclohexyl)phenol have been utilized in polymer science to enhance certain properties of polymers. For instance, cyclic hyperbranched poly(ether ketone)s derived from 3,5-Bis(4-fluorobenzoyl)phenol, a relative of 4-(3,5-Diphenylcyclohexyl)phenol, have been synthesized and shown to form star-shaped polymers, indicating that these compounds influence the molecular architecture of polymers (Kricheldorf et al., 2003).

Applications in Synthesis and Material Chemistry

4-(3,5-Diphenylcyclohexyl)phenol and its derivatives have also found applications in the synthesis of novel compounds and materials. A new approach for the synthesis of an electroactive phenol-based polymer involving 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol indicates the potential use of these compounds in the creation of electronically active materials (Kaya & Aydın, 2012). In addition, a study on 4-(2, 6-diphenylpyridin-4-yl) phenol suggested its potential as an electron transport and nonlinear optical (NLO) molecule, further showcasing the broad range of applications of these compounds in various scientific domains (Kannan et al., 2018).

properties

CAS RN

33330-65-3

Product Name

4-(3,5-Diphenylcyclohexyl)phenol

Molecular Formula

C24H24O

Molecular Weight

328.4 g/mol

IUPAC Name

4-(3,5-diphenylcyclohexyl)phenol

InChI

InChI=1S/C24H24O/c25-24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-14,21-23,25H,15-17H2

InChI Key

XSJLXZULZZXNJI-UHFFFAOYSA-N

SMILES

C1C(CC(CC1C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4

Canonical SMILES

C1C(CC(CC1C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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